molecular formula C14H11N3O B2973089 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine CAS No. 339104-69-7

2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine

Cat. No.: B2973089
CAS No.: 339104-69-7
M. Wt: 237.262
InChI Key: NUHWLMOVPMCKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine typically involves the coupling of a pyrrole derivative with a pyrimidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions include various substituted pyrrole and pyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A five-membered nitrogen-containing heterocycle known for its biological activity.

    Pyrimidine: A six-membered nitrogen-containing heterocycle that is a key component of nucleic acids.

Uniqueness

2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine is unique due to the combination of pyrrole and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-(4-pyrrol-1-ylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-11-17(10-1)12-4-6-13(7-5-12)18-14-15-8-3-9-16-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHWLMOVPMCKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.